Agropine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Agropine is a natural product found in Salvia miltiorrhiza with data available.

Applications De Recherche Scientifique

Introduction to Agropine

This compound is a compound produced by certain strains of Agrobacterium that play a significant role in plant genetic engineering and biotechnology. It is classified as an opine, which are low-molecular-weight compounds synthesized by plant cells infected with Agrobacterium tumefaciens or Agrobacterium rhizogenes. The discovery and understanding of this compound have led to various applications in plant transformation, genetic studies, and agricultural biotechnologies.

Plant Genetic Engineering

This compound is primarily utilized in the field of plant genetic engineering. The mechanisms through which it operates can be leveraged to introduce foreign genes into plant genomes. The process involves the transfer of T-DNA from Agrobacterium into the host plant cells, where the this compound biosynthesis genes are expressed. This has facilitated the development of genetically modified plants with desirable traits.

Case Study: Transformation Efficiency

A study demonstrated that Agrobacterium-mediated transformation using this compound-type plasmids resulted in higher efficiency in introducing genes into various plants, including tomato and tobacco. The use of binary vectors containing this compound-related genes significantly improved transformation rates compared to traditional methods .

Induction of Hairy Roots

This compound is associated with the induction of hairy roots, a phenomenon exploited for producing transgenic plants. Hairy root cultures are valuable for studying gene function and secondary metabolite production.

Case Study: Hairy Root Cultures

Research on Polygonum multiflorum showed that transgenic hairy roots produced significant amounts of this compound, confirming successful transformation. These hairy roots were used to analyze the biosynthetic pathways of bioactive compounds, demonstrating this compound's role in enhancing metabolic processes .

Biosynthesis Pathways and Metabolic Engineering

The pathways involved in this compound biosynthesis have been studied extensively, revealing insights into metabolic engineering. By manipulating these pathways, researchers can enhance the production of valuable secondary metabolites in plants.

Case Study: Enhanced Secondary Metabolite Production

In experiments where rolB gene (associated with this compound) was overexpressed in transgenic plants, there was a notable increase in secondary metabolites such as flavonoids and alkaloids. This approach has potential applications in pharmacognosy and the production of medicinal compounds .

Bioremediation

This compound-producing strains have shown potential in bioremediation applications due to their ability to degrade environmental pollutants. The metabolic capabilities of these bacteria can be harnessed to detoxify contaminated sites.

Case Study: Bioremediation Potential

Studies indicate that Agrobacterium strains capable of utilizing this compound can also degrade various organic pollutants, suggesting their application in bioremediation strategies for contaminated soils .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plant Genetic Engineering | Gene transfer using T-DNA | Increased transformation efficiency observed |

| Induction of Hairy Roots | Production of transgenic hairy roots | Successful this compound production confirmed |

| Biosynthesis Pathways | Manipulation for enhanced metabolite production | Increased secondary metabolites through gene overexpression |

| Bioremediation | Utilization for detoxifying pollutants | Effective degradation of organic pollutants demonstrated |

Propriétés

Numéro CAS |

70699-77-3 |

|---|---|

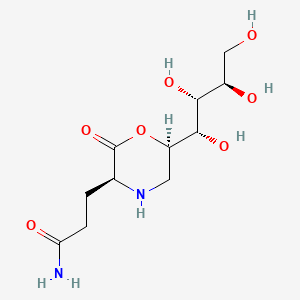

Formule moléculaire |

C11H20N2O7 |

Poids moléculaire |

292.29 g/mol |

Nom IUPAC |

3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide |

InChI |

InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1 |

Clé InChI |

HCWLJSDMOMMDRF-SZWOQXJISA-N |

SMILES |

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |

SMILES isomérique |

C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canonique |

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |

Synonymes |

(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone 1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)- agropine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.